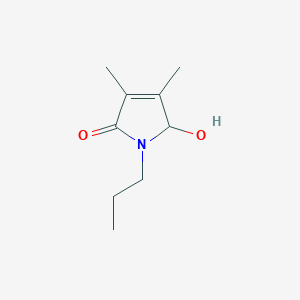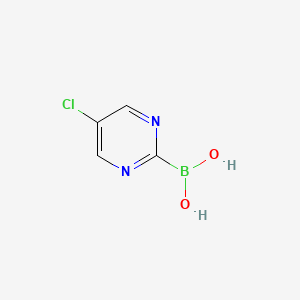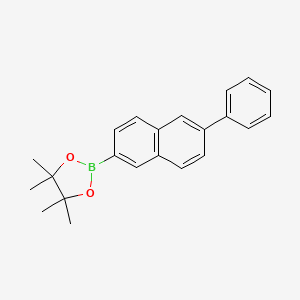
S-(5'-Adenosyl)-L-methionine (chloride dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride): is a biologically significant compound involved in various biochemical processes. It is a derivative of methionine and adenosine, playing a crucial role in methylation reactions within cells. This compound is essential for the synthesis of polyamines, which are vital for cell growth and differentiation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) typically involves the reaction of methionine with adenosine triphosphate (ATP) in the presence of specific enzymes such as methionine adenosyltransferase. The reaction conditions often require a buffered aqueous solution at a physiological pH, with the temperature maintained at around 37°C to mimic cellular conditions .
Industrial Production Methods: Industrial production of S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the enzymes required for the synthesis of the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .
化学反応の分析
Types of Reactions: S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) undergoes various chemical reactions, including:
Methylation: It acts as a methyl donor in numerous methylation reactions, transferring a methyl group to substrates such as DNA, RNA, proteins, and lipids.
Transmethylation: This reaction involves the transfer of a methyl group from S-(5’-Adenosyl)-L-methionine to an acceptor molecule, forming S-adenosylhomocysteine as a byproduct.
Common Reagents and Conditions: Common reagents used in these reactions include methyltransferases, which catalyze the transfer of methyl groups. The reactions typically occur under physiological conditions, with a pH range of 7.0-7.5 and a temperature of 37°C .
Major Products: The major product formed from the methylation reactions involving S-(5’-Adenosyl)-L-methionine is S-adenosylhomocysteine. This compound is subsequently hydrolyzed to homocysteine and adenosine .
科学的研究の応用
S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a methyl donor in synthetic organic chemistry to study methylation reactions and their mechanisms.
Biology: The compound is crucial for studying gene expression regulation through DNA and RNA methylation.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases, depression, and osteoarthritis due to its role in methylation and polyamine synthesis.
Industry: S-(5’-Adenosyl)-L-methionine is used in the production of dietary supplements and pharmaceuticals.
作用機序
The mechanism of action of S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) involves its role as a methyl donor in methylation reactions. It interacts with methyltransferases to transfer a methyl group to various substrates, influencing gene expression, protein function, and lipid metabolism. The compound’s molecular targets include DNA, RNA, proteins, and lipids, and it is involved in pathways such as the methionine cycle and polyamine synthesis .
類似化合物との比較
S-adenosylhomocysteine: A byproduct of methylation reactions involving S-(5’-Adenosyl)-L-methionine.
S-adenosylmethioninamine: A decarboxylated form of S-(5’-Adenosyl)-L-methionine involved in polyamine synthesis.
Uniqueness: S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) is unique due to its dual role as a methyl donor and a precursor for polyamine synthesis. This dual functionality makes it indispensable in various biochemical processes, distinguishing it from other similar compounds .
特性
分子式 |
C15H25Cl3N6O5S |
|---|---|
分子量 |
507.8 g/mol |
IUPAC名 |
(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride |
InChI |
InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H |
InChIキー |
KBAFOJZCBYWKPU-UHFFFAOYSA-N |
正規SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503935.png)
![N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12503945.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12503949.png)

![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B12503965.png)
![3-(4-fluorophenyl)-1-(8-imino-8,9-dihydro-7H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B12503973.png)



![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503985.png)
![(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine](/img/structure/B12503990.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide](/img/structure/B12503991.png)

methyl}-1H-tetrazole](/img/structure/B12504015.png)
